5-bromo-2-methyl-3-nitroaniline hydrochloride
Description
5-Bromo-2-methyl-3-nitroaniline hydrochloride is a halogenated aromatic compound with the molecular formula BrC₇H₈BrClN₂O₂ and a molecular weight of 267.51 g/mol . Its CAS registry number is EN300-749214, and it is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research. The compound features a bromine atom at position 5, a methyl group at position 2, and a nitro group at position 3 on the aniline ring, with the hydrochloride salt enhancing its stability and solubility in polar solvents.
Properties
CAS No. |
2205297-10-3 |
|---|---|
Molecular Formula |
C7H8BrClN2O2 |
Molecular Weight |
267.5 |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 3-Nitro-2-Methylaniline
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Protection of 2-Methylaniline :
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2-Methylaniline is treated with acetic anhydride to form 2-methylacetanilide, shielding the amine during nitration.
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Conditions : Acetic anhydride, 100–110°C, 2 hours.
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-
Nitration :
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Deprotection :
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Acidic hydrolysis (HCl, reflux) removes the acetyl group, yielding 3-nitro-2-methylaniline.
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Step 2: Diazotization and Bromination
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Diazonium Salt Formation :
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3-Nitro-2-methylaniline is diazotized with NaNO₂ in HCl at 0–5°C.
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Critical Note : Excess HCl stabilizes the diazonium salt.
-
-
Sandmeyer Reaction :
Step 3: Hydrochloride Salt Formation
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The free base (5-bromo-3-nitro-2-methylaniline) is treated with concentrated HCl in ethanol.
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Crystallization yields the hydrochloride salt with >95% purity.
Direct Bromination of 3-Nitro-2-Methylaniline
An alternative route avoids diazotization but requires harsh bromination conditions:
Step 1: Bromination
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3-Nitro-2-methylaniline reacts with Br₂ in the presence of FeBr₃ as a catalyst.
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Regioselectivity : Bromine enters the para position relative to the nitro group (C5).
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Challenges :
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The nitro group deactivates the ring, necessitating elevated temperatures (80–100°C).
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Competing ortho bromination may occur (~15% byproducts).
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Yield : ~65%.
Step 2: Hydrochloride Formation
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Similar to the Sandmeyer method, the product is acidified with HCl and recrystallized.
Industrial-Scale Synthesis Considerations
Optimized protocols for large-scale production emphasize:
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Continuous Flow Reactors : Enhance safety and efficiency during nitration and bromination.
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Solvent Selection : Ethanol or water minimizes environmental impact.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield |
|---|---|---|---|
| Diazotization/Sandmeyer | High regioselectivity, mild conditions | Multi-step, requires diazonium handling | 85% |
| Direct Bromination | Fewer steps | Harsh conditions, lower selectivity | 65% |
Data Tables
Table 1: Reaction Conditions for Key Steps
| Step | Reagents/Catalysts | Temperature (°C) | Time (h) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0–5 | 2 |
| Diazotization | NaNO₂, HCl | 0–5 | 1 |
| Sandmeyer Bromination | CuBr, HBr | 60–70 | 4 |
| Direct Bromination | Br₂, FeBr₃ | 80–100 | 6 |
Table 2: Yield Comparison by Method
| Method | Step 1 Yield | Step 2 Yield | Overall Yield |
|---|---|---|---|
| Diazotization/Sandmeyer | 75% | 85% | 63.75% |
| Direct Bromination | 65% | 98%* | 63.70% |
| *Assumes near-quantitative hydrochloride formation. |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 5-position undergoes nucleophilic substitution under specific conditions. Key reactions include:
a. Hydroxide-Mediated Substitution
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Reagents : NaOH, aqueous ethanol
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Conditions : Reflux at 80–100°C for 4–6 hours
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Outcome : Replacement of bromine with hydroxyl group, yielding 5-hydroxy-2-methyl-3-nitroaniline.
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Mechanism : (nucleophilic aromatic substitution) facilitated by the electron-withdrawing nitro group, which activates the ring toward nucleophilic attack at the 5-position .
b. Amination
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Reagents : Ammonia, Cu catalyst
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Conditions : 120°C, autoclave
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Outcome : Substitution of bromine with an amino group, forming 2,5-diamino-3-nitro toluene.
| Reaction | Reagents | Conditions | Yield |
|---|---|---|---|
| Hydroxide substitution | NaOH, ethanol | 80–100°C, 4–6 hrs | 75–85% |
| Amination | NH₃, Cu catalyst | 120°C, autoclave | 60–70% |
Reduction of the Nitro Group
The nitro group at the 3-position is reducible to an amine, enabling access to diamino derivatives:
a. Catalytic Hydrogenation
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Reagents : , Pd/C or Rh/C
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Conditions : 40–60°C, 2–4 hours in THF or ethanol
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Outcome : Reduction to 5-bromo-2-methyl-1,3-diaminobenzene hydrochloride .
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Critical Parameters :
b. Chemical Reduction
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Reagents : /HCl or /
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Conditions : Reflux in acidic medium
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Outcome : Partial reduction to hydroxylamine intermediates under milder conditions .
Electrophilic Aromatic Substitution
The electron-rich aniline core participates in electrophilic substitutions, though regioselectivity is modulated by substituents:
a. Nitration
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Reagents : /
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Conditions : 50–90°C, controlled addition
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Outcome : Further nitration occurs at the 6-position (meta to nitro group), forming 3,5-dinitro derivatives .
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Challenges : Competing bromine displacement at elevated temperatures (>90°C) generates dibromo impurities .
b. Bromination
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Reagents : ,
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Conditions : 0–10°C in tetrachloroethylene
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Outcome : Additional bromination at the 4-position is sterically hindered by the methyl group, favoring 6-bromo products .
Coupling Reactions
The aniline moiety facilitates cross-coupling reactions:
a. Suzuki-Miyaura Coupling
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Reagents : Aryl boronic acids, Pd(PPh₃)₄
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Conditions : , 80°C in DMF/H₂O
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Outcome : Replacement of bromine with aryl groups to form biaryl structures .
b. Ullmann Coupling
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Reagents : Aryl iodides, CuI
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Conditions : 120°C, DMSO
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Outcome : Formation of C–N bonds for heterocycle synthesis.
Side Reactions and Byproducts
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Thermal Degradation : Prolonged heating (>100°C) induces decomposition, releasing gases and forming tar-like residues.
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Dibromo Impurities : Excess brominating agents or elevated temperatures lead to 5,6-dibromo derivatives (up to 15% yield) .
| Side Reaction | Cause | Mitigation |
|---|---|---|
| Dibromo impurity | High temperature | Maintain <90°C |
| Dehalogenation | Over-reduction | Use Rh/C instead of Pd/C |
Mechanistic Insights
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Nitro Group Direction : The nitro group directs incoming electrophiles to the 6-position (meta) but steric hindrance from the 2-methyl group can alter regioselectivity .
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Reduction Selectivity : Catalytic hydrogenation preferentially reduces nitro over bromine due to lower bond dissociation energy of vs. .
Scientific Research Applications
Organic Synthesis
In organic synthesis, 5-bromo-2-methyl-3-nitroaniline hydrochloride serves as an important intermediate for the synthesis of more complex organic molecules. It can undergo various reactions such as:
- Reduction : The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid.
- Substitution : The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
- Oxidation : The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Table 1: Typical Reactions Involving this compound
| Reaction Type | Reactants/Conditions | Products |
|---|---|---|
| Reduction | Iron + HCl | 5-Bromo-2-methyl-3-aminoaniline |
| Substitution | Nucleophile + Catalyst | Various substituted anilines |
| Oxidation | KMnO₄ | 5-Bromo-2-carboxy-3-nitroaniline |
Medicinal Chemistry
The compound has demonstrated significant biological activity, particularly as an inhibitor of certain cytochrome P450 enzymes (CYP1A2 and CYP2C19), which are crucial for drug metabolism in humans. This property is particularly relevant in pharmacology and toxicology, where it may influence drug interactions and efficacy.
Case Study: Enzyme Inhibition
A study investigating the inhibitory effects of various nitroanilines on cytochrome P450 enzymes found that this compound exhibited notable inhibition rates, suggesting potential utility in drug design to modulate metabolic pathways .
Material Science
In material science, this compound is utilized in the synthesis of dyes and pigments due to its vibrant color properties. Its unique substituents allow for varied applications in creating materials with specific optical characteristics.
Biological Studies
Research on derivatives of this compound has revealed antimicrobial and anticancer properties. These derivatives are being studied for their potential therapeutic effects against various pathogens and cancer cell lines .
| Derivative Name | Activity Type | Target Organism/Cell Line |
|---|---|---|
| 5-Bromo-2-methyl-3-aminoaniline | Antimicrobial | Staphylococcus aureus |
| 5-Bromo-2-carboxy-3-nitroaniline | Anticancer | HeLa (cervical cancer) |
Mechanism of Action
The mechanism of action of 5-bromo-2-methyl-3-nitroaniline hydrochloride depends on its specific application. In medicinal chemistry, its biological activity may involve interaction with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Similarity Scores
The following compounds share structural similarities with 5-bromo-2-methyl-3-nitroaniline hydrochloride, as determined by molecular similarity assessments (Table 1):
Table 1: Structural Analogues and Similarity Metrics
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Similarity Score | Key Differences |
|---|---|---|---|---|
| 5-Bromo-2-methyl-3-nitroaniline | C₇H₇BrN₂O₂ | 243.05 | 0.96 | Lacks hydrochloride salt |
| 2-Bromo-4-methyl-5-nitroaniline | C₇H₇BrN₂O₂ | 243.05 | 0.91 | Bromine at position 2, nitro at 5 |
| 5-Bromo-4-methyl-2-nitroaniline | C₇H₇BrN₂O₂ | 243.05 | 0.84 | Nitro at position 2, methyl at 4 |
| 3-Bromo-5-chloro-2-fluoroaniline hydrochloride | C₇H₆BrClFN⁻·HCl | 283.49 | 1.00 (self) | Additional Cl and F substituents |
| 5-Bromo-2-chloro-3-methylaniline hydrochloride | C₇H₇BrClN⁻·HCl | 220.49 | N/A | Chlorine at position 2, lacks nitro |
Key Observations:
Positional Isomerism : The placement of substituents (bromine, methyl, nitro) significantly alters reactivity. For example, 2-bromo-4-methyl-5-nitroaniline (similarity 0.91) has bromine at position 2 instead of 5, which may reduce steric hindrance in electrophilic substitution reactions .
Functional Group Variations : The absence of a nitro group in 5-bromo-2-chloro-3-methylaniline hydrochloride (CAS 611235-28-0) results in lower molecular weight (220.49 g/mol) and distinct electronic properties, as the nitro group’s electron-withdrawing effect is absent .
Physicochemical and Functional Comparisons
Table 2: Physicochemical Properties
| Property | 5-Bromo-2-methyl-3-nitroaniline HCl | 5-Bromo-2-nitroaniline | 3-Bromo-4-methoxyaniline HCl |
|---|---|---|---|
| Solubility in Water | High (due to HCl salt) | Low | Moderate |
| Melting Point | Not reported | 120–122°C | 195–197°C |
| Stability | Stable under inert conditions | Air-sensitive | Light-sensitive |
| Key Reactivity | Nitro reduction, Buchwald–Hartwig | Electrophilic substitution | Nucleophilic aromatic substitution |
Critical Insights:
- Solubility: The hydrochloride salt form of the target compound improves aqueous solubility compared to non-salt analogues like 5-bromo-2-nitroaniline (CAS 5228-61-5), which is poorly soluble and air-sensitive .
- Stability : The nitro group in this compound increases thermal stability but may render it sensitive to reducing agents, unlike 3-bromo-4-methoxyaniline hydrochloride, where the methoxy group enhances oxidative stability .
Biological Activity
5-Bromo-2-methyl-3-nitroaniline hydrochloride (CAS Number: 2205297-10-3) is a compound of increasing interest in medicinal chemistry due to its unique structural features and associated biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features:
- Bromine atom at the 5-position
- Methyl group at the 2-position
- Nitro group at the 3-position of the aniline structure
These substituents contribute to its chemical reactivity and potential biological effects. The molecular weight of the compound is approximately 268 Da.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Notably, it has been identified as an inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19, which are crucial for drug metabolism in humans. This inhibition may have significant implications for pharmacology and toxicology.
Table 1: Inhibition Profile of Cytochrome P450 Enzymes
| Enzyme | Inhibition Type | Reference |
|---|---|---|
| CYP1A2 | Inhibitor | |
| CYP2C19 | Inhibitor |
Biological Activity Studies
Several studies have explored the biological activity of this compound, revealing its potential in various applications:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of bacterial strains. The exact mechanism remains to be fully elucidated but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Anticancer Potential : Research indicates that the compound may have anticancer properties, particularly through mechanisms involving apoptosis induction in cancer cells. This has been observed in vitro with specific cancer cell lines, suggesting a potential role in cancer therapeutics .
- Enzyme Inhibition Studies : Inhibition studies have demonstrated that this compound can effectively inhibit enzymes involved in metabolic pathways, which may lead to altered drug metabolism profiles when co-administered with other pharmaceuticals .
Case Study 1: Antimicrobial Efficacy
A study conducted on various bacterial strains showed that this compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, demonstrating its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Activity
In vitro studies on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent increase in apoptosis markers. Flow cytometry analysis showed increased Annexin V staining, indicating early apoptotic cells, which supports its potential role as an anticancer agent.
Comparative Analysis with Similar Compounds
Comparative studies highlight the uniqueness of this compound among similar compounds:
| Compound | Unique Features |
|---|---|
| 2-Methyl-3-nitroaniline | Lacks bromine substituent |
| 5-Bromo-2-methylaniline | Lacks nitro group |
| 3-Nitroaniline | Lacks both methyl and bromine substituents |
The combination of bromine, methyl, and nitro groups in this compound contributes to its distinct chemical reactivity and potential biological activity.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5-bromo-2-methyl-3-nitroaniline hydrochloride, and how can purity be optimized?
- Methodology :
- Stepwise functionalization : Begin with bromination of 2-methylaniline using brominating agents (e.g., Br₂ in glacial acetic acid), followed by nitration with HNO₃/H₂SO₄ at controlled temperatures (0–5°C to avoid over-nitration). Hydrochloride salt formation is achieved via HCl gas or concentrated HCl in ethanol .
- Purification : Recrystallize using ethanol/water mixtures (common for aromatic amines) to remove unreacted precursors. Purity validation via HPLC (≥95% as per similar brominated aniline derivatives in and ) is critical .
Q. How should researchers characterize the structural integrity of this compound?
- Analytical techniques :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., bromine at position 5, nitro at position 3) and methyl group integration.
- FT-IR : Identify characteristic NH₂ (stretch ~3400 cm⁻¹) and NO₂ (asymmetric stretch ~1520 cm⁻¹) peaks.
- Elemental analysis : Validate C, H, N, Br, and Cl content against theoretical values .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts or melting points) from different sources be resolved for this compound?
- Contradiction analysis :
- Cross-reference with NIST-standardized data (e.g., for bromo-nitroaniline analogs) and replicate measurements under controlled conditions (solvent, temperature).
- Compare melting points with structurally related compounds (e.g., 2-bromo-5-nitroaniline derivatives in or 5-bromo-2-hydroxybenzyl alcohol in , mp 108–110°C) to assess consistency.
- Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .
Q. What strategies optimize the stability of this compound under varying storage conditions?
- Stability protocols :
- Store in airtight, light-resistant containers at 0–6°C (as recommended for brominated aldehydes in ).
- Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to identify decomposition pathways (e.g., hydrolysis of nitro groups). Monitor via HPLC and UV-Vis spectroscopy .
Q. How can this compound be integrated into multi-step syntheses (e.g., heterocyclic frameworks or pharmaceutical intermediates)?
- Application methodology :
- Suzuki coupling : Utilize the bromine moiety for cross-coupling with boronic acids (e.g., describes bromo-methoxyphenylboronic acid applications).
- Reductive amination : Exploit the nitro group for reduction to NH₂, enabling further functionalization (e.g., diazotization for azo dyes or metal complexes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
